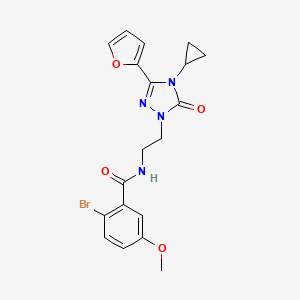

![molecular formula C15H10Cl2F3NO B2426217 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide CAS No. 568553-09-3](/img/structure/B2426217.png)

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide” is a chemical compound with the molecular weight of 237.61 . It is related to the class of compounds known as trifluoromethylpyridines, which are used in various industries including agrochemical and pharmaceutical industries .

Synthesis Analysis

The synthesis of related compounds often involves the use of 4-chloro-3-(trifluoromethyl)phenyl isocyanate . A process for preparing a similar compound involves reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent . Another synthesis method involves the transformation of a chloride into a 4H-pyran-4-one intermediate .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(=O)Nc1ccc(cc1Cl)C(F)(F)F . This indicates that the compound contains a carbonyl group (C=O), an amine group (NH2), and a trifluoromethyl group (CF3), among other functional groups. Chemical Reactions Analysis

The compound is likely to participate in reactions typical of amides, chlorides, and trifluoromethyl groups. For instance, it may undergo nucleophilic substitution reactions at the chloride positions .Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 237.61 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Electrochemical Reduction Studies

Research has explored the electrochemical reduction of similar compounds to 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide. For instance, the electrochemical reduction of 2-chloro-N-phenylacetamides at carbon and silver cathodes in dimethylformamide was investigated, highlighting the potential for studying electrochemical reactions involving carbon-chlorine bond cleavage and the formation of dechlorinated amides (Pasciak et al., 2014).

Vibrational Spectroscopic Studies

Another area of research involves comparative vibrational spectroscopic studies, HOMO–LUMO, and NBO analysis of N-phenyl-2,2-dichloroacetamide derivatives. These studies provide insights into the molecular structure, vibrational frequencies, and potential energy distribution, which are crucial for understanding the reactivity and interactions of these compounds (Choudhary et al., 2013).

Potential Pesticide Applications

The compound has also been characterized in studies focusing on its potential as a pesticide. X-ray powder diffraction studies on N-derivatives of similar compounds have been conducted to explore their potential applications in pest control (Olszewska et al., 2011).

Molecular Conformations and Assembly

Research into the molecular conformations and supramolecular assembly of halogenated N,2-diarylacetamides, similar to the compound , provides valuable insights into the structural aspects and potential applications in material science and pharmacology (Nayak et al., 2014).

Synthesis and Antimicrobial Study

There is also interest in synthesizing novel analogues of N-phenylacetamides and studying their antimicrobial properties. Such research can lead to the development of new antimicrobial agents and contribute to pharmaceutical applications (Jayadevappa et al., 2012).

Safety and Hazards

The compound is likely to be hazardous, as related compounds such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate are classified as acutely toxic and can cause skin and eye irritation, respiratory sensitization, and specific target organ toxicity . It is recommended to handle this compound with appropriate personal protective equipment and to avoid release to the environment .

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of pharmaceuticals and agrochemicals , suggesting that the compound may interact with a variety of biological targets.

Mode of Action

It’s known that the compound contains an isocyanate group , which can react with amines, alcohols, and water to form ureas, carbamates, and carbonic acid, respectively . These reactions could potentially alter the function of biological targets.

Biochemical Pathways

The compound’s isocyanate group can potentially interfere with protein function by reacting with amino groups, which could affect a wide range of biochemical pathways .

Pharmacokinetics

The compound’s isocyanate group is reactive and could potentially be metabolized or react with biological molecules, affecting its bioavailability .

Result of Action

Similar compounds have shown analgesic efficacy , suggesting that the compound could potentially have pain-relieving effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide. For instance, the compound’s reactivity suggests that it could be sensitive to pH and temperature . Additionally, the compound’s fluorine atoms could potentially enhance its stability and lipophilicity, affecting its interaction with biological targets and its distribution in the body .

Eigenschaften

IUPAC Name |

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2F3NO/c16-12-7-6-10(8-11(12)15(18,19)20)21-14(22)13(17)9-4-2-1-3-5-9/h1-8,13H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOGCLQISALOPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

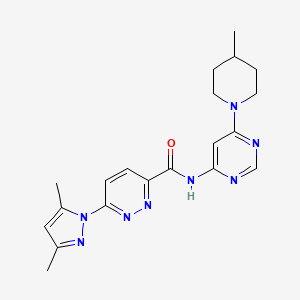

![4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2426135.png)

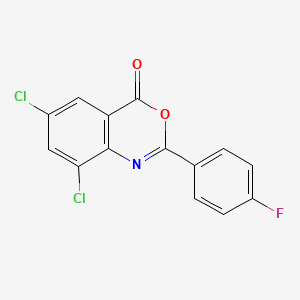

![N-butyl-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2426136.png)

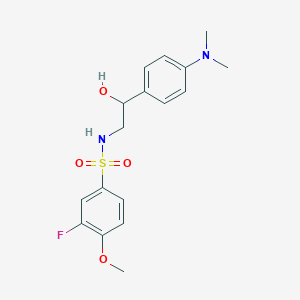

![N-cyclohexyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide](/img/structure/B2426137.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2426142.png)

![7-chloro-2-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2426143.png)

![(3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2426146.png)

![(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-enamide](/img/structure/B2426148.png)

![N-[1-cyano-2-(dimethylamino)-1-methylethyl]-5-(2,3-dihydro-1H-indole-1-sulfonyl)-2-methoxybenzamide](/img/structure/B2426152.png)

![(E)-4-(Dimethylamino)-N-[1-[4-(dimethylamino)phenyl]propan-2-yl]but-2-enamide](/img/structure/B2426155.png)

![Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2426157.png)